molecular formula C15H10Cl2N2O2 B13366756 2-(1,2-benzisoxazol-3-yl)-N-(3,5-dichlorophenyl)acetamide

2-(1,2-benzisoxazol-3-yl)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B13366756
M. Wt: 321.2 g/mol
InChI Key: ZJGBWGDFFNAYIY-UHFFFAOYSA-N
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Description

2-(1,2-benzisoxazol-3-yl)-N-(3,5-dichlorophenyl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzisoxazole ring fused with a dichlorophenyl group, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:

    Formation of Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable nitrile.

    Acylation Reaction: The benzisoxazole intermediate is then subjected to an acylation reaction with 3,5-dichlorophenylacetyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; often in the presence of catalysts.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(1,2-benzisoxazol-3-yl)-N-(3,5-dichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide
  • 2-(1,2-benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide
  • 2-(1,2-benzisoxazol-3-yl)-N-(3,5-dimethylphenyl)acetamide

Uniqueness

2-(1,2-benzisoxazol-3-yl)-N-(3,5-dichlorophenyl)acetamide stands out due to the presence of the dichlorophenyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C15H10Cl2N2O2/c16-9-5-10(17)7-11(6-9)18-15(20)8-13-12-3-1-2-4-14(12)21-19-13/h1-7H,8H2,(H,18,20)

InChI Key

ZJGBWGDFFNAYIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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